Allyl methacrylate

Descripción

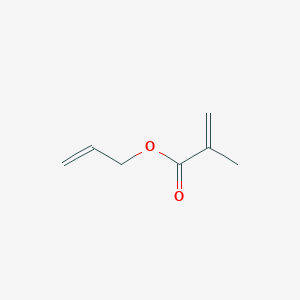

Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-enyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCQUCJYYPMKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-05-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021816 | |

| Record name | Allyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a pungent odor; [ACGIH], Colorless liquid. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

150 °C, 302 °F | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

33.9 °C | |

| Record name | Allyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.9335 g/cu cm at 20 °C, 0.9335 | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.77 [mmHg], 5.77 mm Hg at 25 °C, 5.77 mmHg | |

| Record name | Allyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

96-05-9 | |

| Record name | Allyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2IG50653Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/901 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl Methacrylate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methacrylate (AMA) is a versatile monomer notable for its dual functionality, possessing both a methacrylate and an allyl group. This unique structure allows for a two-stage curing process, making it a valuable component in the synthesis of complex polymers. Its ability to act as a cross-linking agent enhances the hardness, thermal stability, and chemical resistance of the resulting materials.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and polymerization of this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is the ester of methacrylic acid and allyl alcohol. The methacrylate group is highly reactive in free-radical polymerization, while the allyl group can participate in a secondary cross-linking reaction.

Systematic Name: prop-2-enyl 2-methylprop-2-enoate[3]

Common Synonyms: AMA, Methacrylic acid allyl ester[3][4]

Chemical Formula: C₇H₁₀O₂[3][5]

Molecular Weight: 126.15 g/mol [3][5]

CAS Number: 96-05-9[3]

To visualize the chemical structure of this compound, the following diagram can be used:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless, transparent liquid | [6][7] |

| Odor | Pungent | [7] |

| Density | 0.930 - 0.940 g/cm³ at 20 °C | [7] |

| Boiling Point | 141-150 °C | [3][6][8] |

| Melting Point | -75 °C to -60 °C | [6][7][8] |

| Flash Point | 33.9 °C to 37.8 °C | [3][6][7] |

| Refractive Index (n²⁰/D) | 1.4360 - 1.44 | [3][4][9] |

| Viscosity | 0.72 - 12 mPa·s at 20-25 °C | [3][7][10] |

| Vapor Pressure | 5 - 7.7 hPa at 25 °C | [6][7][8] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference |

| Solubility in Water | 2.12 - 4 g/L at 20 °C | [9][11][12] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [13] |

| Octanol-Water Partition Coefficient (log Kow) | 2.15 at 25 °C | [6][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and polymerization of this compound.

Synthesis of this compound

This compound can be synthesized through two primary routes: transesterification of an alkyl methacrylate or direct esterification of methacrylic acid.

This method involves the reaction of methyl methacrylate with allyl alcohol, catalyzed by a suitable agent, to produce this compound and methanol. The removal of methanol drives the equilibrium towards the product side.

Caption: Workflow for the synthesis of this compound via transesterification.

Experimental Protocol:

-

Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a distillation column, a condenser, and a temperature probe is assembled.

-

Charging Reactants: The reactor is charged with allyl alcohol, methyl methacrylate (in a molar excess, e.g., a weight ratio of 1:3 to 1:4 of allyl alcohol to methyl methacrylate), a catalyst such as zirconium acetylacetonate (0.5 to 2 mmol per mole of allyl alcohol), and a polymerization inhibitor like hydroquinone.[6]

-

Reaction: The mixture is heated to a temperature range of 90-100 °C under stirring. As the reaction proceeds, methanol is formed and removed by distillation, often as an azeotrope with methyl methacrylate. The reaction temperature may be increased to 105-115 °C towards the end of the reaction to drive it to completion.[6]

-

Monitoring: The progress of the reaction can be monitored by analyzing the composition of the distillate (e.g., by gas chromatography) to determine the amount of methanol removed.

-

Purification: After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials, the catalyst, and the inhibitor, yielding pure this compound.

This classic method involves the acid-catalyzed reaction between methacrylic acid and allyl alcohol.

Experimental Protocol:

-

Apparatus Setup: A similar setup to the transesterification reaction is used, often including a Dean-Stark trap to remove the water formed during the reaction.

-

Charging Reactants: Methacrylic acid, allyl alcohol (typically in slight excess), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor are added to the reaction flask along with a solvent that forms an azeotrope with water (e.g., toluene).

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope, which is collected in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.

Polymerization of this compound

This compound can undergo polymerization through its methacrylate group to form linear or branched polymers, with the allyl groups available for subsequent cross-linking.

This is a common method for polymerizing vinyl monomers, including this compound.

Caption: Key steps in the free-radical polymerization of this compound.

Experimental Protocol (Solution Polymerization):

-

Preparation: this compound is purified to remove inhibitors, typically by passing it through a column of basic alumina or by washing with an aqueous base solution followed by drying and distillation. A solvent (e.g., CCl₄, toluene, or 1,4-dioxane) and a free-radical initiator (e.g., α,α'-azoisobutyronitrile (AIBN) or benzoyl peroxide) are chosen.[7]

-

Reaction Setup: The desired amounts of this compound, solvent, and initiator are placed in a reaction vessel. The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through it.

-

Polymerization: The reaction vessel is sealed and placed in a constant temperature bath (e.g., 50-70 °C for AIBN) to initiate polymerization.[7] The reaction is allowed to proceed for a predetermined time.

-

Isolation: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol:

-

Reactant Preparation: this compound is purified as described for free-radical polymerization. The catalyst (e.g., CuBr), ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and initiator (e.g., ethyl 2-bromoisobutyrate) are stored under inert conditions.

-

Reaction Setup: In a glovebox or using Schlenk line techniques, the catalyst and ligand are added to a reaction flask. The solvent (e.g., anisole or diphenyl ether) and the purified this compound are then added. The mixture is stirred until the catalyst complex forms (indicated by a color change).

-

Initiation: The initiator is then added to the reaction mixture. The flask is sealed and placed in a thermostated oil bath at the desired reaction temperature (e.g., 50 °C).

-

Monitoring and Termination: Samples can be taken periodically under inert conditions to monitor the conversion (by ¹H NMR or gas chromatography) and the evolution of molecular weight (by size exclusion chromatography). The polymerization is terminated by cooling and exposing the mixture to air, which oxidizes the catalyst.

-

Purification: The polymer solution is diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation in a non-solvent and dried under vacuum.

Applications

This compound is a crucial monomer in various industrial and research applications due to its unique properties.

-

Cross-linking Agent: It is widely used as a cross-linking agent to improve the mechanical strength, thermal stability, and chemical resistance of polymers.[1][2]

-

Dental Materials: Its low shrinkage and good adhesion properties make it suitable for use in dental composites and adhesives.[1]

-

Coatings and Adhesives: It is incorporated into industrial paints, varnishes, and pressure-sensitive adhesives to enhance their performance.[1][6]

-

Optical Polymers: this compound is used in the manufacturing of optical polymers where clarity and durability are required.[1]

-

Silane Intermediates: It serves as an intermediate in the synthesis of silane coupling agents.[6]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[9] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is typically stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[11] Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of poly(this compound) obtained by free radical initiator [open.metu.edu.tr]

- 4. Synthesis and Porous Structure Characteristics of this compound/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of poly(this compound) obtained by gamma-radiation [open.metu.edu.tr]

- 8. US8129563B2 - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. Synthesis and characterization of poly(this compound) obtained by γ‐radiation | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. CA2692583C - Process for preparing this compound - Google Patents [patents.google.com]

- 12. US6215018B1 - Acrylate monomer preparation using alkali metal alkoxides as ester interchange catalysts and bromide salt polymerization inhibitors - Google Patents [patents.google.com]

- 13. CN101486648A - Preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Allyl Methacrylate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing allyl methacrylate from allyl alcohol. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data on reaction conditions, and an understanding of the underlying chemical pathways.

Introduction

This compound (AMA) is a versatile monomer utilized in the production of polymers with applications ranging from dental materials and coatings to cross-linking agents in resin manufacturing.[1] Its synthesis from allyl alcohol can be primarily achieved through two principal chemical routes: direct esterification with methacrylic acid and transesterification with a methacrylate ester, typically methyl methacrylate.[1][2] The choice of synthesis pathway often depends on factors such as desired purity, yield, and the availability of starting materials. This guide will delve into the specifics of both methodologies.

Synthesis Pathways

The two main pathways for the synthesis of this compound from allyl alcohol are direct esterification and transesterification.

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with allyl alcohol, typically in the presence of an acid catalyst, to form this compound and water. To drive the reaction towards the product side, the water is continuously removed, often through azeotropic distillation.

Transesterification

Transesterification is an alternative route where an ester of methacrylic acid, such as methyl methacrylate, reacts with allyl alcohol. This reaction is also catalyzed and involves the exchange of the alcohol moiety of the ester. The equilibrium is shifted by removing the more volatile alcohol byproduct (e.g., methanol) through distillation.

The chemical equations for both pathways are illustrated in the diagram below.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound via transesterification and a general outline for direct esterification.

Transesterification of Methyl Methacrylate with Allyl Alcohol using Zirconium Acetylacetonate

This protocol is adapted from patent literature and provides a method for achieving high-purity this compound.[3][4]

Materials:

-

Allyl alcohol

-

Methyl methacrylate (MMA)

-

Zirconium acetylacetonate (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Hydroquinone monomethyl ether (polymerization inhibitor)

-

Air supply

Equipment:

-

Stirred tank reactor with a stirrer (e.g., anchor, impeller)

-

Steam boiler

-

Distillation column

-

Condenser

Procedure:

-

Charge the stirred tank reactor with allyl alcohol, methyl methacrylate, hydroquinone, hydroquinone monomethyl ether, and zirconium acetylacetonate.

-

Begin stirring the mixture and introduce a continuous stream of air.

-

Heat the mixture to a bottom temperature of approximately 95°C.

-

Initially, operate the distillation column with full reflux.

-

As the reaction progresses, begin to draw off the methanol/methyl methacrylate azeotrope from the top of the column.

-

Maintain the reaction temperature in the range of 80°C to 120°C.[4]

-

The reaction pressure should be maintained between 500 and 1300 mbar.[4]

-

Monitor the reaction progress by analyzing the composition of the distillate and the reaction mixture using gas chromatography.

-

Once the desired conversion of allyl alcohol is achieved, the reaction is stopped.

-

The crude this compound can be purified by distillation to remove any remaining methyl methacrylate and the catalyst.

The overall workflow for this process is depicted in the following diagram.

Direct Esterification of Methacrylic Acid with Allyl Alcohol

A general procedure for direct esterification is as follows:

Materials:

-

Methacrylic acid

-

Allyl alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Solvent for azeotropic distillation (e.g., toluene)

Equipment:

-

Reaction flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Stirring mechanism

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus, condenser, and stirrer, add methacrylic acid, allyl alcohol, the acid catalyst, and a polymerization inhibitor.

-

Add a solvent such as toluene to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring.

-

Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reaction until no more water is collected.

-

After the reaction is complete, cool the mixture.

-

The crude product is then purified, which may involve washing with a basic solution to remove the acid catalyst and unreacted methacrylic acid, followed by distillation.

Reaction Conditions and Performance

The choice of catalyst and reaction parameters significantly impacts the yield and purity of the final product.

Catalyst Comparison

Several catalysts can be employed for both direct esterification and transesterification.

| Catalyst | Reaction Type | Advantages | Disadvantages |

| Zirconium Acetylacetonate | Transesterification | High purity of product, low levels of by-products.[3][4] | May require specific reaction conditions. |

| Titanium Alkoxides | Transesterification | Effective catalysts for the reaction.[3] | May require the use of nitrogen-containing polymerization inhibitors.[3] |

| Sodium Methylate | Transesterification | Commonly used base catalyst.[1] | Can lead to side reactions if not controlled properly. |

| Acid Catalysts (e.g., p-TsOH) | Direct Esterification | Readily available and effective. | Can lead to side reactions and require neutralization. |

Quantitative Data on Transesterification

The following table summarizes reaction parameters for the transesterification of methyl methacrylate with allyl alcohol using zirconium acetylacetonate as a catalyst, based on patent literature.

| Parameter | Value | Reference |

| Catalyst | Zirconium Acetylacetonate | [3][4] |

| Reactant Ratio (Allyl Alcohol:MMA) | 1:2.5 to 1:5 (weight ratio) | [3][4] |

| Catalyst Loading | 0.5 to 2 mmol per mole of allyl alcohol | [3][4] |

| Reaction Temperature | 80°C to 120°C | [3][4] |

| Reaction Pressure | 500 to 1300 mbar | [3][4] |

| Final Purity (Allyl Alcohol content) | < 0.02 wt. % | [3][4] |

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for polymerization and other applications.

Methods:

-

Distillation: This is the most common method for purifying this compound. Fractional distillation under reduced pressure is often employed to separate the product from unreacted starting materials, byproducts, and the catalyst.[3]

-

Washing: The crude product may be washed with an aqueous basic solution (e.g., 5% sodium hydroxide) to remove acidic impurities and some polymerization inhibitors like hydroquinone.[2] This is often followed by washing with water to neutrality and then drying before distillation.

Characterization of this compound

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons of the methacrylate and allyl groups, the methylene protons of the allyl group, and the methyl protons of the methacrylate group.[5]

-

13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the olefinic carbons of both the methacrylate and allyl moieties, the methylene carbon of the allyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands.[6]

| Functional Group | Wavenumber (cm-1) |

| C=O (ester) | ~1720 |

| C=C (methacrylate) | ~1638 |

| C-O-C (ester) | ~1158-1198 |

Conclusion

The synthesis of this compound from allyl alcohol can be effectively achieved through both direct esterification and transesterification. The transesterification route, particularly with a zirconium acetylacetonate catalyst, offers a pathway to a high-purity product. Careful control of reaction conditions and effective purification are crucial for obtaining monomer-grade this compound. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important monomer in a research and development setting.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CA2692583C - Process for preparing this compound - Google Patents [patents.google.com]

- 4. US8129563B2 - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. This compound(96-05-9) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(96-05-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Transesterification Synthesis of Allyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl methacrylate via transesterification. It details the underlying chemical principles, explores various catalytic systems, presents detailed experimental protocols, and offers a comparative analysis of reaction parameters to achieve high purity and yield.

Introduction

This compound is a valuable bifunctional monomer, possessing both a reactive methacrylate group and an allyl group. This unique structure allows for its use in a wide array of applications, including the production of polymers for dental composites, optical materials, and as a cross-linking agent to enhance the mechanical and thermal properties of various materials.[1] The transesterification of methyl methacrylate with allyl alcohol represents a common and efficient route for its synthesis. This process involves the exchange of the methyl group of methyl methacrylate with the allyl group from allyl alcohol, typically in the presence of a catalyst and a polymerization inhibitor.[1][2]

Reaction Mechanism and Principles

Transesterification is an equilibrium reaction where an ester reacts with an alcohol to form a new ester and a new alcohol.[3] In the synthesis of this compound, methyl methacrylate reacts with allyl alcohol. The equilibrium is typically shifted towards the product side by removing the methanol byproduct, often through distillation.[3][4] The reaction can be catalyzed by acids or bases.[3] Acid catalysts protonate the carbonyl group of the ester, increasing its electrophilicity, while base catalysts deprotonate the alcohol, making it a more potent nucleophile.[3]

dot

Caption: General mechanism of transesterification for this compound synthesis.

Catalytic Systems

The choice of catalyst is crucial for optimizing the yield, selectivity, and purity of this compound.[1][2] Various catalysts have been employed, each with its own advantages and disadvantages.

-

Alkali Metal Alkoxides and Hydroxides: Sodium methylate and lithium hydroxide are effective basic catalysts.[1][5] They generally lead to high reaction rates but can also promote side reactions if not carefully controlled.

-

Titanium Alkoxides: Tetraalkyl titanates are used as catalysts, often in conjunction with nitrogen-containing polymerization inhibitors.[4][6]

-

Zirconium Compounds: Zirconium acetylacetonate has been identified as a particularly effective catalyst, leading to high purity this compound with very low residual allyl alcohol and water content.[6][7] This is especially important for applications where impurities can deactivate downstream catalysts, such as in the synthesis of silyl-containing methacrylates.[6]

-

Organotin and Mixed Metal Systems: Combinations of organic tin and titanium compounds have been patented as recyclable catalytic systems.[4]

-

Acid Catalysts: While acidic catalysts like p-toluenesulfonic acid can be used, they may lead to the formation of byproducts and require neutralization steps.[4]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of high-purity this compound. Below are representative protocols based on patented and literature-documented methods.

dot

Caption: A typical experimental workflow for this compound synthesis.

This protocol is adapted from a patented process emphasizing high purity.[6][7]

-

Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a distillation column, and an inlet for gas.

-

Charging Reactants: The reactor is charged with allyl alcohol and an excess of methyl methacrylate. A polymerization inhibitor, such as a mixture of hydroquinone and hydroquinone monomethyl ether, is added.

-

Dehydration: The mixture is heated to boiling to remove any residual water as an azeotrope with methyl methacrylate.

-

Catalyst Addition: Zirconium acetylacetonate is added to the hot reaction mixture.

-

Reaction and Distillation: The reaction is carried out at a temperature of 80-120°C. The methanol formed during the reaction is continuously removed by distillation, often as an azeotrope with methyl methacrylate.

-

Work-up: After the reaction is complete (as determined by monitoring the depletion of allyl alcohol), the mixture is cooled. The catalyst may be removed by filtration.

-

Purification: The crude product is purified by vacuum distillation to separate the this compound from unreacted methyl methacrylate and the polymerization inhibitor.

This protocol is based on a process using a mixed organotin and organotitanium catalyst.[4]

-

Reactor Setup: A reactor equipped for reactive distillation is used.

-

Charging Reactants: Methyl methacrylate and allyl alcohol are charged into the reactor in a molar ratio of 1.5-2.5:1. A combined polymerization inhibitor (e.g., a mixture of a phenol and a quinone) is added.

-

Catalyst Addition: The mixed catalyst, consisting of an organic tin compound and an organic titanium compound, is added.

-

Reactive Distillation: The reaction mixture is heated, and the methanol produced is removed in real-time as an azeotrope with methyl methacrylate, driving the reaction to completion.

-

Purification: The reaction product is first subjected to reduced pressure distillation to remove excess methyl methacrylate. The catalyst and polymerization inhibitor are then removed to yield the final product.

Comparative Data

The following tables summarize quantitative data from various sources to allow for easy comparison of different synthetic approaches.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

| Catalyst System | Reactant Molar Ratio (MMA:Allyl Alcohol) | Catalyst Concentration | Polymerization Inhibitor | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Zirconium Acetylacetonate | 1:2.5 to 1:5 (weight ratio) | 0.5 - 2 mmol per mole of allyl alcohol | Hydroquinone and Hydroquinone Monomethyl Ether | 80 - 120 | High | > 99.9 (with < 0.02% allyl alcohol) | [6][7] |

| Organic Tin & Organic Titanium | 1.5:1 to 2.5:1 | 0.5% - 5.0% of total raw material mass | Phenol/Quinone Mixture | Not specified | High | Not specified | [4] |

| Sodium Methylate | Not specified | Not specified | Hydroquinone | Not specified | Not specified | Not specified | [1][2] |

| Lithium Hydroxide | Not specified | 6 - 30 ppm | Hydroquinone monoethyl ether, etc. | 100 - 140 | High | Not specified | [5] |

| p-Toluenesulfonic Acid | ~4:1 | Not specified | Quinol | 130 - 140 | ~76 (for n-butyl methacrylate) | Not specified | [8] |

Table 2: Influence of Reactant Molar Ratio on Conversion

| Molar Ratio (Methyl Methacrylate : n-Butanol) | Time to 90% Conversion (hours) |

| 1:1 | > 8 |

| 2:1 | 5 |

| 3:1 | 3.5 |

| 4:1 | 3 |

Note: Data for n-butyl methacrylate synthesis is presented as a proxy for the general trend in methacrylate transesterification. Adapted from a study on n-alkyl methacrylates.[8]

Conclusion

The transesterification of methyl methacrylate with allyl alcohol is a versatile and efficient method for the synthesis of this compound. The selection of an appropriate catalyst and the implementation of reactive distillation to remove the methanol byproduct are key to achieving high yields and purities. For applications requiring exceptionally low levels of impurities, such as residual allyl alcohol and water, the use of zirconium-based catalysts appears to be particularly advantageous. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this compound for their specific needs.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. AMA ( this compound ) - Ataman Kimya [atamanchemicals.com]

- 3. Transesterification - Wikipedia [en.wikipedia.org]

- 4. CN101486648A - Preparation of this compound - Google Patents [patents.google.com]

- 5. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 6. CA2692583C - Process for preparing this compound - Google Patents [patents.google.com]

- 7. US8129563B2 - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

A Comprehensive Technical Guide to the Physical Properties of Allyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methacrylate (AMA) is a versatile monomer that possesses dual functionality due to the presence of both a methacrylate and an allyl group.[1][2][3][4] This unique structure allows for a two-stage curing process, making it a valuable component in the synthesis of polymers with tailored properties.[1][5] It is utilized in a variety of applications, including the production of dental materials, industrial coatings, optical polymers, and as a cross-linking agent to enhance the hardness and thermal resistance of resins.[2][4][6][7] A thorough understanding of its physical properties is crucial for its effective and safe use in research, development, and manufacturing. This guide provides an in-depth overview of the core physical characteristics of this compound monomer.

Core Physical Properties

The physical properties of this compound have been determined by various methods and are summarized below. It is important to note that minor variations in reported values can occur due to differences in measurement techniques and sample purity.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | C7H10O2 | [1][8] |

| Molecular Weight | 126.15 g/mol | [1][2][3][8][9][10] |

| Appearance | Colorless, transparent liquid | [1][6][9][10][11] |

| Odor | Pungent, characteristic | [9][10][11] |

| CAS Number | 96-05-9 | [1][2][3] |

Tabulated Physical Property Data

The following tables provide a consolidated summary of the key quantitative physical properties of this compound monomer.

Table 1: Thermal Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 141 - 150 °C | At 1013.25 mbar (standard pressure) | [1][2][6][9][11] |

| 59 - 61 °C | At 43 mmHg | [2][3][4][8][12] | |

| 60 °C | At 43 Torr | [13] | |

| Melting Point | -65 °C to -75 °C | [1][2][4][6][7][8][10][12][13][14] | |

| Flash Point | 33.9 - 37.8 °C | [1][6][7][9][10][11][14] |

Table 2: Density and Optical Properties

| Property | Value | Conditions | Source(s) |

| Density | 0.930 - 0.945 g/cm³ | At 20 °C | [1][6][7][9][11][13] |

| 0.938 g/mL | At 25 °C | [2][3][4][8][12][15] | |

| Refractive Index (nD) | 1.436 - 1.437 | At 20 °C | [2][3][4][6][7][8][9][12][13][14][15][16] |

Table 3: Viscosity and Other Properties

| Property | Value | Conditions | Source(s) |

| Viscosity | 0.72 - 12 mPa·s | At 20-25 °C | [6][9][11] |

| Vapor Pressure | 4.6 - 5.77 mmHg | At 20-25 °C | [1][3][4][8][9][11][12][13][14][15] |

| Water Solubility | 4 - 4.1 g/L | At 20 °C | [4][13][15] |

| 2200 mg/L | [1][2][12] | ||

| Log Kow (Octanol-Water Partition Coefficient) | 2.15 | At 25°C | [1][2][4][12][15] |

Experimental Protocols for Physical Property Determination

The following sections outline the standardized methodologies for determining the key physical properties of liquid monomers like this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Boiling Point Determination (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The OECD Test Guideline 103 describes several methods for this determination.[17][18]

-

Ebulliometer Method: This method involves measuring the boiling point by observing the temperature at which the liquid and vapor phases are in equilibrium at a known pressure. An ebulliometer is a specialized apparatus designed for precise boiling point measurements.

-

Dynamic Method: In this method, the vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[17]

-

Distillation Method: This involves distilling the substance and recording the temperature at which the liquid boils and condenses.[17]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[17]

Density Determination (ASTM D4052)

The density of a liquid is its mass per unit volume. ASTM D4052 is a standard test method for determining the density and relative density of liquids using a digital density meter.[7]

-

Apparatus: A digital density meter capable of measuring the density of a liquid within the desired temperature range.

-

Procedure:

-

Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).

-

Introduce a representative sample of this compound into the oscillating U-tube of the density meter.

-

Allow the temperature of the sample to equilibrate to the specified measurement temperature (e.g., 20°C or 25°C).

-

The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the sample.

-

The density is then displayed by the instrument.

-

Viscosity Determination (Capillary Viscometer Method)

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity monomers like this compound, a capillary viscometer is often used.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type) and a constant temperature water bath.

-

Procedure:

-

A known volume of the this compound sample is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Refractive Index Determination (ASTM D1218)

The refractive index is a dimensionless number that describes how light propagates through a substance. ASTM D1218 is a standard test method for the refractive index of transparent liquids.[2][3][6][13]

-

Apparatus: A refractometer (e.g., an Abbe refractometer) with a light source, typically a sodium lamp (D-line).

-

Procedure:

-

Calibrate the refractometer using a standard reference material with a known refractive index.

-

Apply a small amount of the this compound sample to the prism of the refractometer.

-

Circulate water from a constant temperature bath through the prisms to maintain a constant temperature (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Water Solubility Determination (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The OECD Test Guideline 105 outlines the flask method for substances with solubilities above 10 mg/L.[9][11][15][16][19]

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24 hours).

-

The mixture is then allowed to stand to separate the undissolved monomer.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets are included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Vapor Pressure Determination (ASTM D2879)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The isoteniscope method (ASTM D2879) is a standard procedure for determining the vapor pressure of liquids.[1]

-

Apparatus: An isoteniscope, which is a specialized glass apparatus, a pressure measuring device, and a constant temperature bath.

-

Procedure:

-

A sample of this compound is placed in the isoteniscope bulb.

-

The apparatus is evacuated to remove air.

-

The sample is heated to the desired temperature in the constant temperature bath.

-

The vapor pressure of the sample is balanced against a known pressure of an inert gas, and the pressure is measured.

-

This is repeated at several temperatures to establish the vapor pressure-temperature relationship.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid monomer such as this compound.

Caption: Logical workflow for the characterization of this compound's physical properties.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound monomer, presenting quantitative data in a structured format and outlining the standard experimental protocols for their determination. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the safe and effective use of this important monomer in various scientific and industrial applications. A clear understanding of these properties is fundamental for process design, quality control, and safety assessments.

References

- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 2. petrolube.com [petrolube.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. atslab.com [atslab.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. store.astm.org [store.astm.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. trl.com [trl.com]

- 11. filab.fr [filab.fr]

- 12. ASTM E 1194 : 2025 Standard Test Method for Vapor Pressure [shop.standards.ie]

- 13. store.astm.org [store.astm.org]

- 14. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Allyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of Allyl Methacrylate (AMA), with a focus on its role in polymer science and biomedical materials.

Core Chemical Identifiers and Properties

This compound is a versatile monomer utilized in the synthesis of polymers with applications ranging from industrial coatings to specialized biomedical materials. Its dual functionality, containing both a methacrylate and an allyl group, allows for complex polymer architectures.

| Identifier | Value | Reference |

| CAS Number | 96-05-9 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Physical and Chemical Properties | Value | Reference |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Ester-like | [2] |

| Density | 0.93 g/cm³ (at 20°C) | [2] |

| Boiling Point | 144°C (at 1013.25 mbar) | [2] |

| Melting Point | -65°C | [2] |

| Flash Point | 37.0°C | [2] |

| Water Solubility | < 0.40% (at 20°C) | [2] |

| Refractive Index | 1.437 (at 20°C) | [2] |

| Vapor Pressure | 7.7 hPa (at 25°C) | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 2.15 | [3] |

Applications in Research and Development

This compound is a key monomer and crosslinking agent in the synthesis of polymers.[4] Its dual functionality, with both a highly reactive methacrylate group and a less reactive allyl group, allows for a two-stage crosslinking process.[1] This property is leveraged in various applications:

-

Dental Materials: AMA is used in the formulation of dental composites and prosthetics, contributing to their strength and durability.[4][5] Its use in dental resins can help reduce polymerization shrinkage and stress, which are significant drawbacks of conventional methacrylate monomers.[5][6]

-

Coatings and Adhesives: It enhances the durability, adhesive strength, and chemical resistance of coatings and adhesives.[4]

-

Polymer Synthesis: As a monomer, it is crucial in creating high-performance plastics and resins with improved mechanical and thermal properties.[4] It can be used to produce homo- and copolymers.[7]

-

Biomedical Applications: Polymers containing allyl functionalities are being explored for biomedical uses, including drug delivery.[8] The allyl groups can serve as points for further chemical modification.[9]

Metabolic and Toxicological Profile

Understanding the metabolic fate and toxicity of this compound is crucial for its application in biomedical and dental materials.

Metabolism

This compound is metabolized in the body, with one of the key pathways leading to the formation of acrolein.[10] This metabolic route is significant as it contributes to the depletion of glutathione, despite the low intrinsic chemical reactivity of this compound itself.[10] Detoxification primarily occurs through two main pathways:

-

Glutathione Conjugation: Acrylates and methacrylates can be detoxified by conjugation with glutathione, either through a Michael addition reaction or catalyzed by glutathione-S-transferase.[7][10]

-

Hydrolysis: Carboxylesterases can hydrolyze the ester bond, breaking down the molecule.[7][10]

Lower molecular weight esters like this compound are generally metabolized and eliminated rapidly, which reduces the likelihood of cumulative toxicity.[10]

Toxicology Summary

| Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | 470 mg/kg bw | Rat | Not specified | [3] |

| Acute Inhalation Toxicity (LC50) | 1.56 mg/L (310 ppm) over 4 hours | Rat | Whole body exposure | [3] |

| Skin Sensitization | Not a sensitizer | Guinea Pig | OECD TG 406 | [3] |

| Genotoxicity (in vitro) | Negative | Human lymphocytes | Chromosomal aberration test | [3] |

| Developmental Toxicity | NOAEL of 50 ppm | Rat | Inhalation (OECD TG 414) | [3] |

Experimental Protocols

Synthesis of this compound/Divinylbenzene Copolymers

This protocol describes the preparation of porous copolymers of this compound (AllMeth) and divinylbenzene (DVB) via suspension polymerization.[9][11]

1. Materials:

2. Procedure:

-

Prepare the organic phase by mixing this compound, divinylbenzene, and a diluent mixture of toluene and octane (9:1 w/w).[9] The diluent should be 200 wt% with respect to the monomers.[9]

-

Add 0.5 wt% of benzoyl peroxide as the initiator to the organic phase.[9][11]

-

Prepare the aqueous phase consisting of a 2 wt% solution of sodium chloride containing 1.5 wt% (in respect to the organic phase) of Gohsenol GH23 as a suspension stabilizer.[9]

-

Suspend the organic phase in the aqueous phase.[9]

-

Carry out the polymerization with the following temperature program:

-

After polymerization is complete, wash the resulting polymer beads with hot water, then with water and acetone.[9]

-

Dry the polymer beads.[9]

Developmental Toxicity Study via Inhalation

This protocol outlines a developmental toxicity study of this compound in rats, conducted according to OECD TG 414.[3][12][13]

1. Animals:

2. Exposure:

-

Expose the rats to this compound vapor via whole-body inhalation for 6 hours per day.[3][12][13]

-

The exposure period is during gestation days 6 to 20.[3][12][13]

-

Dose groups: 0 (control), 12, 25, 50, and 100 ppm.[3][12][13]

3. Monitored Parameters:

-

Maternal toxicity: Monitor for signs of toxicity and changes in weight gain.[3][12]

-

Developmental toxicity endpoints:

4. Results Interpretation:

-

A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was established at 50 ppm, based on decreased fetal body weight at higher concentrations.[3] No compound-induced teratogenic effects were observed.[3]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound AMA [dlaxchem.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. This compound: Get to Know this Chemical Synthesis Agent [zxchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dental composite resins with low polymerization stress based on a new allyl carbonate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ataman-chemicals.com [ataman-chemicals.com]

- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C7H10O2 | CID 7274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Porous Structure Characteristics of this compound/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Developmental toxicities of methacrylic acid, ethyl methacrylate, n-butyl methacrylate, and this compound in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Allyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for allyl methacrylate, a key monomer in polymer synthesis and material science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

To provide a clear reference for the interpretation of the spectroscopic data, the chemical structure of this compound is presented below. The diagram highlights the distinct functional groups: the methacrylate and the allyl moieties, each contributing characteristic signals in the various spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the methacrylate and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.10 | s | 1H | =CH₂ (methacrylate) |

| ~5.95 | m | 1H | -CH= (allyl) |

| ~5.52 | s | 1H | =CH₂ (methacrylate) |

| ~5.33 | dd | 1H | =CH₂ (allyl, trans) |

| ~5.22 | dd | 1H | =CH₂ (allyl, cis) |

| ~4.58 | d | 2H | -O-CH₂- |

| ~1.95 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O (ester) |

| 136.2 | C= (methacrylate) |

| 132.5 | -CH= (allyl) |

| 125.7 | =CH₂ (methacrylate) |

| 118.1 | =CH₂ (allyl) |

| 65.2 | -O-CH₂- |

| 18.3 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (alkene) |

| ~2932 | Medium | C-H stretch (alkane) |

| ~1724 | Strong, Sharp | C=O stretch (ester)[1] |

| ~1648 | Weak | C=C stretch (alkene)[1] |

| ~1160 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak is observed at m/z = 126.[2]

| m/z | Relative Intensity (%) | Assignment |

| 126 | ~10 | [M]⁺ (Molecular Ion) |

| 111 | ~10.5 | [M - CH₃]⁺ |

| 81 | ~17.2 | [M - OCH₂CH=CH₂]⁺ |

| 69 | 100 | [M - C₃H₅O]⁺ (Base Peak) |

| 41 | ~97.3 | [C₃H₅]⁺ (Allyl Cation) |

| 39 | ~27.5 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation : For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[3] Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.[4]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, it can be analyzed directly as a neat liquid.[5]

-

Instrumentation : Use a standard Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the clean, empty salt plates or ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation : For analysis by gas chromatography-mass spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.

-

Instrumentation : Use a GC-MS system equipped with an electron ionization (EI) source.

-

Data Acquisition :

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the GC and enter the mass spectrometer.

-

Acquire mass spectra across a suitable mass range (e.g., m/z 35-300).

-

-

Data Processing :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

-

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound, from sample handling to final data interpretation, is illustrated in the following diagram.

References

- 1. (1)H and (13)C NMR chemical shifts of methacrylate molecules associated with DMPC and/or DPPC liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(96-05-9) MS [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. This compound(96-05-9) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Differential Reactivity of Methacrylic and Allylic Double Bonds in Allyl Methacrylate (AMA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl methacrylate (AMA) is a bifunctional monomer containing both a highly reactive methacrylic double bond and a less reactive allylic double bond. This disparity in reactivity is the cornerstone of its utility in polymer science, enabling the synthesis of polymers with pendant allyl groups that can be leveraged for subsequent crosslinking or functionalization. This guide provides a comprehensive overview of the reactivity differences, supported by quantitative data, detailed experimental protocols for polymerization and analysis, and mechanistic diagrams to elucidate the underlying chemical processes. This information is particularly relevant for the development of novel biomaterials, drug delivery systems, and controlled-release matrices where the unique properties of AMA-based polymers can be harnessed.

Introduction

The field of drug delivery and advanced biomaterials continually seeks polymers with tunable properties, such as controlled crosslinking density, degradability, and the capacity for post-polymerization modification. This compound (AMA) has emerged as a monomer of significant interest due to its dual functionality. It possesses a methacrylic group, known for its high reactivity in free-radical polymerization, and an allyl group, which exhibits considerably lower reactivity.

This differential reactivity allows for a two-stage polymerization process. Initially, polymerization of the methacrylic group leads to the formation of linear or lightly branched polymers with pendant allyl groups. These pendant groups can then be reacted in a subsequent step, such as thermal or photochemical curing, to form a crosslinked network. This ability to decouple the initial polymerization from the final crosslinking provides a high degree of control over the material's properties, which is crucial for applications in drug delivery where factors like swelling behavior, drug release kinetics, and mechanical integrity are paramount.

This technical guide will delve into the core principles governing the reactivity of the methacrylic and allylic double bonds in AMA, providing the necessary data and methodologies for researchers to effectively utilize this versatile monomer in their work.

Comparative Reactivity of Methacrylic and Allylic Double Bonds

The significant difference in reactivity between the methacrylic and allylic double bonds in AMA is a well-documented phenomenon, primarily in the context of free-radical polymerization. The methacrylic group's double bond is activated by the adjacent ester group, making it highly susceptible to radical attack and subsequent propagation. In contrast, the allylic double bond is less reactive and its primary role during the initial phases of polymerization is often as a site for chain transfer reactions, which can lead to branching.

Quantitative Analysis of Reactivity

The disparity in reactivity is starkly illustrated by the fact that under typical free-radical polymerization conditions, the reaction proceeds predominantly through the methacrylic double bond. Studies have shown that even after the polymerization of the methacrylic groups is complete, a very high percentage of the allyl groups remain unreacted and are present as pendant side chains on the polymer backbone.

| Parameter | Observation | Significance for Researchers |

| Pendant Allyl Group Retention | Approximately 98-99% of allyl side groups remain as pendant groups after the completion of polymerization[1][2]. | This high retention allows for the reliable synthesis of functional polymers where the allyl groups are available for subsequent crosslinking or modification. |

| Reactivity in Copolymerization | In copolymerization with monomers like methyl methacrylate (MMA), the reactivity ratios indicate a strong preference for the polymerization of the methacrylic groups of both AMA and MMA over the allyl group of AMA. | This allows for the incorporation of AMA into copolymers to introduce pendant functionality without significant disruption of the primary chain growth. |

| Relative Radical Addition Rates | While not a direct measure for AMA, studies on analogous systems, such as thiol-ene reactions, show that the rate of thiyl radical addition to a methacrylate double bond is significantly faster (approximately 5 times) than to an allyl ether double bond. | This provides a quantitative insight into the electronic differences that drive the preferential reaction of the methacrylate group. |

Polymerization Mechanisms and Experimental Workflows

The polymerization of AMA can be visualized as a process that can be controlled to favor either the formation of linear polymers with pendant allyl groups or a crosslinked network.

Reaction Mechanism

The following diagram illustrates the free-radical polymerization of AMA, highlighting the preferential reaction of the methacrylic double bond and the potential for subsequent crosslinking.

Experimental Workflow

A typical workflow for the synthesis and characterization of poly(this compound) (PAMA) is outlined below. This process is designed to favor the formation of a linear polymer with pendant allyl groups, which can then be isolated and characterized before any subsequent crosslinking.

Experimental Protocols

The following protocols provide a starting point for the synthesis and analysis of PAMA. It is recommended to consult the original literature and adapt these methods as needed for specific research goals.

Free-Radical Polymerization of AMA

Objective: To synthesize a soluble, linear poly(this compound) with pendant allyl groups.

Materials:

-

This compound (AMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or carbon tetrachloride)

-

Methanol (for precipitation)

-

Schlenk flask or equivalent reaction vessel

-

Nitrogen or Argon source for inert atmosphere

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Prepare a solution of AMA in the chosen solvent in the reaction vessel. A typical monomer concentration is in the range of 1-2 M.

-

Add the desired amount of initiator. The initiator concentration will influence the molecular weight of the resulting polymer and the polymerization rate. A typical range is 0.1-1.0 mol% with respect to the monomer.

-